molecular formula C19H23N3O B5658684 (3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-phenylpyrrolidin-3-amine

(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-phenylpyrrolidin-3-amine

Cat. No. B5658684
M. Wt: 309.4 g/mol
InChI Key: MIRWBYTXRYUBOK-MSOLQXFVSA-N
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Description

Synthesis Analysis

The synthesis of complex amines, similar to "(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-phenylpyrrolidin-3-amine," often involves multicomponent reactions (MCRs), which provide a straightforward, innovative strategy for constructing multifaceted heterocycles. These MCRs are highly valued for their efficiency in synthesizing compounds with notable physiological, biological, and pharmacological activities. For example, recent advancements in MCRs have been specifically applied to the synthesis of substituted 2-aminopyridines, showcasing the method's viability and innovation in creating complex molecular structures (Sharma & Sinha, 2023).

Molecular Structure Analysis

Analyzing the molecular structure of complex amines involves spectroscopic methods and computational chemistry. High-resolution magnetic resonance spectroscopy and ab initio calculations are commonly employed to gain insights into the conformation and electronic properties of such compounds. These techniques provide a deep understanding of the molecular architecture, facilitating further modifications and applications of the compound .

Chemical Reactions and Properties

Complex amines undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are pivotal for their functionalization and application in synthesis. For instance, studies on activated phenylselanyl groups have highlighted multiple modes of activation leading to diverse chemical transformations, including the formation of β-halopyrrolidines through selenium-induced cyclization of homoallylic amines (Paulmier, 2001).

Physical Properties Analysis

The physical properties of complex amines, including solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined through a combination of experimental methods and theoretical predictions, providing essential data for the compound's practical use.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and acid-base behavior, play a significant role in determining the compound's suitability for various applications. For example, the reductive amination process, involving the conversion of aldehydes or ketones into amines in the presence of reducing agents, is a fundamental reaction for synthesizing compounds with amine functionalities (Irrgang & Kempe, 2020).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(N-methylanilino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-21(16-10-6-3-7-11-16)14-19(23)22-12-17(18(20)13-22)15-8-4-2-5-9-15/h2-11,17-18H,12-14,20H2,1H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRWBYTXRYUBOK-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CC(C(C1)N)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)N1C[C@@H]([C@H](C1)N)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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